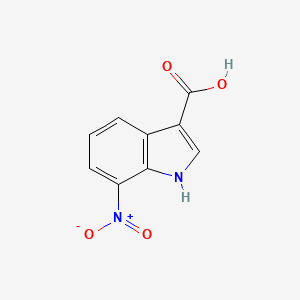![molecular formula C₂₄H₈F₈Hg₂O₉ B1142706 μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2, CAS No. 912934-87-3](/img/no-structure.png)
μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2,
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2” is a complex organic molecule. It has a molecular weight of 368.29 . The compound is solid at room temperature and should be stored in a dark, dry place .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H10F2O5/c21-13-5-11-17 (7-15 (13)23)26-18-8-16 (24)14 (22)6-12 (18)20 (11)10-4-2-1-3-9 (10)19 (25)27-20/h1-8,23-24H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 368.29 . The compound should be stored in a dark, dry place .Scientific Research Applications
Structural Analysis : This compound has been studied for its structural properties. In one study, its structure as a crystalline inclusion compound in a 2:1 molar ratio with acetone was described, highlighting its potential for forming stable complexes (Lf Wang et al., 1990).
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of derivatives of this compound. For example, a study focused on the synthesis, characterization, and theoretical study of a derivative for use as an organic dye, demonstrating its utility in anti-corrosion applications (N. Arrousse et al., 2020).
Cell Imaging Tools : This compound has been explored as a cell-permeable, turn-on fluorescent sensor for protein motifs, providing a novel tool for cell imaging that avoids the use of fluorescent proteins (Tiffany L. Halo et al., 2009).
Theoretical Studies : Theoretical valence X-ray photoelectron spectra (XPS) and UV-Visible absorption spectra of derivatives have been calculated, providing insights into the electronic structure and properties of these compounds (K. Takaoka et al., 1998).
Fluorescent Probes : Derivatives of this compound have been synthesized and used as fluorescent probes. For instance, a study focused on the synthesis of a novel “on-off” fluorescent probe for the selective detection of copper ions in living cells, indicating its potential in biological and chemical sensing applications (Mingjie Wei et al., 2017).
Antiviral Agents : Certain derivatives have been evaluated as antiviral agents. One study found that bisalkamine esters of a derivative showed broad-spectrum antiviral activity, indicating potential therapeutic applications (A. Carr et al., 1976).
Oxygen Radical Absorbance Capacity (ORAC) : This compound has been used in the development of an improved ORAC assay, a method for measuring antioxidant capacity, which is crucial in various biological and food science applications (B. Ou et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
properties
CAS RN |
912934-87-3 |
|---|---|
Product Name |
μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2, |
Molecular Formula |
C₂₄H₈F₈Hg₂O₉ |
Molecular Weight |
993.48 |
synonyms |
[μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(trifluoroacetato-κO)di-mercury |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)


